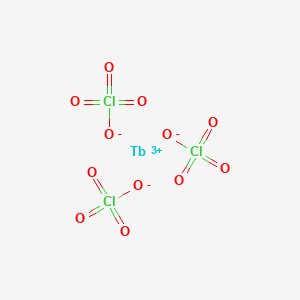
Terbium(3+);triperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium(3+);triperchlorate can be synthesized by reacting terbium(III,IV) oxide (Tb₄O₇) with perchloric acid (HClO₄). The reaction proceeds as follows : [ \text{Tb}_4\text{O}_7 + 12 \text{HClO}_4 \rightarrow 4 \text{Tb(ClO}_4)_3 + 6 \text{H}_2\text{O} + 3 \text{O}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of terbium oxide with perchloric acid under specific temperature and pressure conditions to ensure complete conversion and high purity of the product .
Chemical Reactions Analysis
Types of Reactions: Terbium(3+);triperchlorate undergoes various chemical reactions, including:
Complexation: It forms complexes with ligands such as alanine, where the carboxylate portion of alanine bridges between two terbium atoms.
Substitution: this compound can react with other anions or ligands to form new compounds.
Common Reagents and Conditions:
Complexation Reactions: Typically involve ligands like alanine, 1,10-phenanthroline, and ascorbic acid under aqueous conditions.
Substitution Reactions: Often carried out in aqueous or organic solvents with appropriate ligands.
Major Products:
Terbium-Alanine Complexes: Formed by the reaction with alanine.
Terbium-Phenanthroline Complexes: Formed by the reaction with 1,10-phenanthroline.
Scientific Research Applications
Terbium(3+);triperchlorate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing terbium-containing metal-organic frameworks and other complexes.
Biology and Medicine: Employed as a fluorescent probe for molecular detection of biologically active substances like ascorbic acid.
Industry: Utilized in the production of luminescent materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of terbium(3+);triperchlorate primarily involves its ability to form complexes with various ligands. These complexes exhibit unique photophysical properties, such as fluorescence, which are utilized in molecular detection and imaging applications . The terbium ion (Tb³⁺) acts as a central metal ion, coordinating with ligands to form stable complexes that can be used in various analytical techniques .
Comparison with Similar Compounds
Terbium(III) Chloride (TbCl₃): Another terbium salt used in similar applications but with different anionic properties.
Terbium(III) Nitrate (Tb(NO₃)₃): Used in the synthesis of terbium complexes and has different solubility and reactivity compared to terbium(3+);triperchlorate.
Uniqueness: this compound is unique due to its perchlorate anions, which are non-coordinating and allow for the formation of a wide range of terbium complexes. This property makes it particularly useful in the synthesis of luminescent materials and as a fluorescent probe in biological and chemical research .
Properties
Molecular Formula |
Cl3O12Tb |
|---|---|
Molecular Weight |
457.27 g/mol |
IUPAC Name |
terbium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Tb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
InChI Key |
CPANODKLKVNZBE-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-](/img/structure/B13394903.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
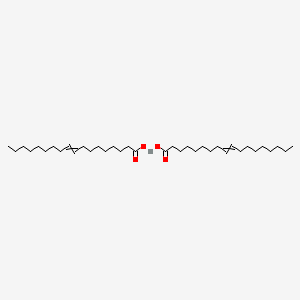
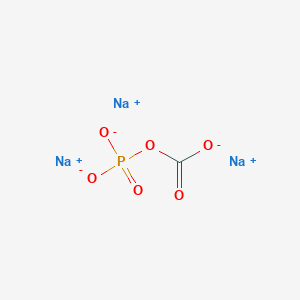
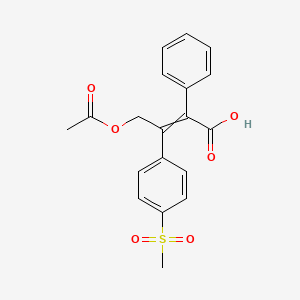
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)

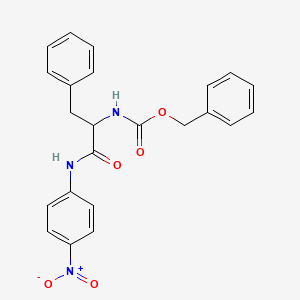
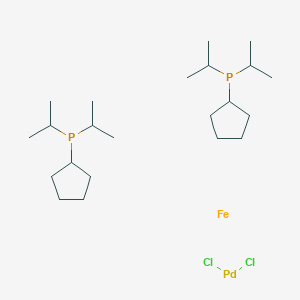
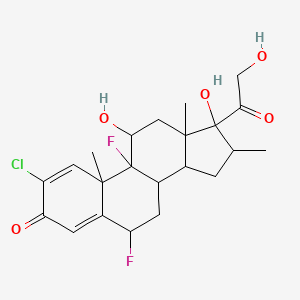
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
